3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Overview
Description
3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is a chemical compound with the CAS Number: 1803588-89-7 . It has a molecular weight of 295.77 and its molecular formula is C14H18ClN3O2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3O2.ClH/c15-9-10-4-3-5-11 (8-10)17-12 (18)14 (16-13 (17)19)6-1-2-7-14;/h3-5,8H,1-2,6-7,9,15H2, (H,16,19);1H . This code provides a specific string of characters that describes the molecular structure of the compound.Scientific Research Applications
Anticonvulsant Properties
- Compounds structurally related to 3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione have been studied for their potential as anticonvulsant agents. Some of these compounds, such as N-phenylamino derivatives of 2-azaspiro[4.4]nonane, have exhibited promising anticonvulsant properties in experimental models (Kamiński, Obniska, & Dybała, 2008). Another study highlighted that certain derivatives of this compound showed significant protective effects in seizure models, comparable to standard anticonvulsant drugs (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Molecular Structure and Synthesis
- Research has been conducted on the molecular structure and synthesis of related compounds. For example, a study explored the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, providing insights into the synthesis and structural characteristics of these compounds (Lazić et al., 2017). The crystalline and molecular structures of derivatives like 1,7-diazaspiro[4.4]nonane have also been determined, offering a deeper understanding of their chemical properties (Silaichev et al., 2013).
Potential Pharmacological Interest
- Some derivatives of 1,3-diazaspiro[4.4]nonane-2,4-dione have been recognized for their pharmacological interest. For instance, a facile synthesis pathway has been developed for N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, highlighting their significance in pharmaceutical research (Pardali et al., 2021).
Chemical Reactivity and Applications
- The chemical reactivity of similar compounds has been a subject of interest, leading to the development of new methods for synthesizing related molecules. A four-component reaction involving isocyanides has been utilized for the efficient preparation of 1,7-diazaspiro[4,4]nonane-2,6-dione derivatives, showcasing their diverse chemical applications (Soleimani et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c15-9-10-4-3-5-11(8-10)17-12(18)14(16-13(17)19)6-1-2-7-14;/h3-5,8H,1-2,6-7,9,15H2,(H,16,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBUDEOAVFJQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)C3=CC=CC(=C3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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